molecular formula C9H9BrO2S B8731807 methyl 2-((4-bromophenyl)thio)acetate CAS No. 50397-69-8

methyl 2-((4-bromophenyl)thio)acetate

Cat. No.: B8731807
CAS No.: 50397-69-8
M. Wt: 261.14 g/mol
InChI Key: WVYLZGUDDQAQFW-UHFFFAOYSA-N
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Description

Methyl 2-((4-bromophenyl)thio)acetate is a sulfur-containing ester derivative characterized by a thioether linkage between the 4-bromophenyl group and the methyl acetate moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structure combines the electron-withdrawing bromine substituent with the nucleophilic thioether group, making it a candidate for further functionalization via substitution or coupling reactions .

Properties

CAS No.

50397-69-8

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)sulfanylacetate

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3

InChI Key

WVYLZGUDDQAQFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-((4-bromophenyl)thio)acetate can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromophenylacetic acid.

    Thioether Formation: The 4-bromophenylacetic acid is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the corresponding thioether.

    Esterification: Finally, the thioether is esterified using methanol and an acid catalyst, such as sulfuric acid, to yield methyl [(4-bromophenyl)sulfanyl]acetate.

Industrial Production Methods: Industrial production of methyl [(4-bromophenyl)sulfanyl]acetate typically involves large-scale bromination, thioether formation, and esterification processes. These steps are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: methyl 2-((4-bromophenyl)thio)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

methyl 2-((4-bromophenyl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of methyl [(4-bromophenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetate Moiety

Methyl 2-((4-Bromophenyl)thio)-2-phenylacetate (3c)
  • Structure : Differs by the addition of a phenyl group at the α-carbon of the acetate.
  • Synthesis : Prepared via enantioselective S-H insertion reactions of α-carbonyl sulfoxonium ylides, yielding 78% .
Methyl 2-((4-Bromophenyl)thio)-2-(p-tolyl)phenylacetate
  • Structure : Contains a p-tolyl group (methyl-substituted phenyl) at the α-carbon.
  • Characterization : Confirmed via ¹H and ¹³C NMR, indicating distinct electronic environments compared to the parent compound .
  • Relevance : The methyl group on the aryl ring could modulate lipophilicity and metabolic stability.

Variations in Ester Groups

Ethyl [(4-Bromophenyl)thio]acetate
  • Structure : Ethyl ester replaces the methyl ester.
  • Applications : Used in analogous synthetic pathways but with different solubility and reactivity profiles.

Functional Group Additions

Methyl 2-((4-(4-Bromophenylsulfonamido)-1-methoxynaphthalen-2-yl)thio)acetate (40)
  • Structure : Incorporates a sulfonamido group and a naphthalene ring.
  • Synthesis : Achieved in 61% yield over two steps, with 97% HPLC purity .
  • Activity : Designed as a small-molecule inhibitor; the sulfonamido group enhances hydrogen-bonding capacity, targeting enzyme active sites.
2-(4-Bromobenzyl)-5-(Thiophen-2-yl)-1,3,4-oxadiazole (5)
  • Structure : Replaces the thioether-acetate with an oxadiazole ring.
  • Synthesis : Derived from 2-(4-bromophenyl)acetohydrazide and thiophene-2-carboxylic acid in phosphorus oxychloride .
  • Activity: Exhibits antimicrobial properties due to the oxadiazole scaffold, a known pharmacophore in drug discovery .

Halogen and Heterocyclic Modifications

Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
  • Structure: Features a quinazolinone ring linked via a thioether.
  • Synthesis : Microwave-assisted reaction (59% yield), emphasizing efficiency .
  • Relevance: The quinazolinone moiety is associated with kinase inhibition, suggesting divergent therapeutic applications compared to simpler thioethers.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
  • Structure : Replaces the thioether with an acetamide group and incorporates a thiophene ring.
  • Activity : Demonstrated antimycobacterial activity, highlighting the role of thiophene in bioactivity .

Comparative Data Table

Compound Name Key Structural Features Synthesis Yield Notable Properties/Activities Reference
Methyl 2-((4-bromophenyl)thio)acetate Thioether, methyl ester, 4-Br-phenyl 78% Intermediate for enantioselective synthesis
Ethyl [(4-bromophenyl)thio]acetate Ethyl ester instead of methyl N/A Higher hydrophobicity
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-oxadiazole Oxadiazole ring, thiophene 70-80% Antimicrobial activity
Methyl 2-((4-(4-bromophenylsulfonamido)-...) Sulfonamido, naphthalene 61% Enzyme inhibition
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide, thiophene N/A Antimycobacterial activity

Key Insights

  • Electronic Effects : The 4-bromophenyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution.
  • Biological Activity : Thioether and oxadiazole derivatives show promise in antimicrobial and enzyme inhibition contexts, while acetamides target mycobacterial pathogens.
  • Synthetic Flexibility : Microwave-assisted and enantioselective methods improve efficiency and stereochemical control .

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